molecular formula C8H12O3 B062700 1-Acetylcyclopentane-1-carboxylic acid CAS No. 171924-95-1

1-Acetylcyclopentane-1-carboxylic acid

Cat. No.: B062700
CAS No.: 171924-95-1
M. Wt: 156.18 g/mol
InChI Key: KGYWOXKHTNJTME-UHFFFAOYSA-N
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Description

1-Acetylcyclopentane-1-carboxylic acid is a cyclopentane derivative featuring both acetyl and carboxylic acid functional groups at the 1-position of the cyclopentane ring. The acetyl group may enhance lipophilicity and alter reactivity compared to other substituents, positioning it as a candidate for pharmaceutical intermediates or synthetic chemistry applications.

Properties

CAS No.

171924-95-1

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

1-acetylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C8H12O3/c1-6(9)8(7(10)11)4-2-3-5-8/h2-5H2,1H3,(H,10,11)

InChI Key

KGYWOXKHTNJTME-UHFFFAOYSA-N

SMILES

CC(=O)C1(CCCC1)C(=O)O

Canonical SMILES

CC(=O)C1(CCCC1)C(=O)O

Synonyms

Cyclopentanecarboxylic acid, 1-acetyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Cyclopentane-1-carboxylic Acid Derivatives

Structural and Functional Variations

Cyclopentane-1-carboxylic acid derivatives are distinguished by substituents at the 1-position, which significantly influence their chemical behavior and applications. Below is a comparative analysis of key analogs:

Table 1: Comparative Data for Cyclopentane-1-carboxylic Acid Derivatives
Compound Name Substituent Molecular Formula Molecular Weight Key Applications/Properties References
1-Aminocyclopentanecarboxylic acid Amino (-NH2) C6H11NO2 129.16 Antitumor agent (e.g., cycloleucine)
1-Phenyl-1-cyclopentanecarboxylic acid Phenyl (-C6H5) C12H14O2 190.24 Pharmaceutical impurity (Pentoxyverine)
1-(Cyclopropylmethyl)cyclopentane-1-carboxylic acid Cyclopropylmethyl (-CH2C3H5) C10H16O2 168.23 Synthetic intermediate
Cyclopentene-1-carboxylic acid Double bond (unsaturated ring) C6H8O2 112.13 Reactivity in Diels-Alder reactions
1-Hydroxycyclopentane-1-carboxylic acid Hydroxyl (-OH) C6H10O3 130.14 Chiral synthesis intermediate
1-Acetylcyclopentane-1-carboxylic acid Acetyl (-COCH3) C8H12O3 156.18* Hypothesized: Drug design, catalysis N/A

*Calculated based on structural analogy.

Physicochemical Properties

  • Acidity : The carboxylic acid group (pKa ~2-3) dominates acidity, while the acetyl group may slightly modulate electron-withdrawing effects.

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